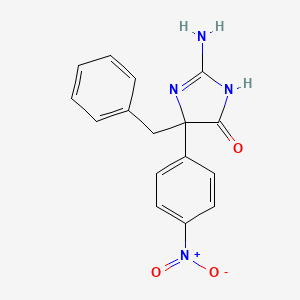

2-Amino-5-benzyl-5-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one

Description

2-Amino-5-benzyl-5-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one is a substituted imidazole derivative characterized by a benzyl group at position 5 and a 4-nitrophenyl substituent. Its molecular formula is C₁₆H₁₄N₄O₃ (estimated molecular weight: 310.31 g/mol), with the nitro group at the para position of the phenyl ring contributing to its electron-withdrawing properties. The compound is synthesized via cyclization reactions involving cyanogen bromide and subsequent regioselective modifications, as described in imidazole derivative syntheses . Imidazole derivatives are widely studied for their antimicrobial, antioxidant, and corrosion-inhibiting properties, with structural variations influencing their biological and physicochemical profiles .

Properties

IUPAC Name |

2-amino-4-benzyl-4-(4-nitrophenyl)-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c17-15-18-14(21)16(19-15,10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)20(22)23/h1-9H,10H2,(H3,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLIOACSUFEPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-5-benzyl-5-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one, commonly referred to as ABNI, is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazole family and has been investigated for its potential applications in pharmacology, particularly in antitumor, antiviral, and antibacterial domains.

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.31 g/mol

- CAS Number : 1354915-26-6

- Physical State : Yellowish powder

- Melting Point : 257-259°C

- Solubility : Soluble in dimethyl sulfoxide, methanol, and ethanol; slightly soluble in water .

Antitumor Activity

ABNI has shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that it exhibits potent antitumor activity, with IC50 values comparable to established chemotherapeutic agents. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 3.77 | Induces apoptosis |

| MCF-7 (breast cancer) | 2.38 | Cell cycle arrest |

| HCT-116 (colon cancer) | 5.59 | Cytotoxicity observed |

In a study evaluating its effects on the SISO cell line, ABNI induced apoptosis and cell cycle arrest, demonstrating its potential as a lead compound in cancer therapy .

Antibacterial Activity

Preliminary evaluations suggest that ABNI possesses antibacterial properties. While detailed studies are required to establish its efficacy against specific bacterial strains, initial results indicate potential as a broad-spectrum antimicrobial agent .

The biological mechanisms underlying the activity of ABNI involve:

- Induction of Apoptosis : Studies show that ABNI triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : ABNI affects the cell cycle progression, particularly at the G0/G1 and G2/M phases, thereby inhibiting proliferation.

Flow cytometry analyses have demonstrated a concentration-dependent increase in early and late apoptotic cells upon treatment with ABNI .

Case Studies and Research Findings

-

Study on Antitumor Efficacy

A study conducted on various human cancer cell lines revealed that ABNI exhibited significant cytotoxicity with an IC50 range of 2.38–5.59 µM across different cell types. The study highlighted its ability to induce apoptosis effectively . -

Mechanistic Insights

Research focusing on the mechanism revealed that ABNI not only inhibits cell proliferation but also alters gene expression related to apoptosis and cell cycle regulation. This dual action enhances its therapeutic potential against malignancies . -

Comparative Analysis with Other Compounds

When compared with other imidazole derivatives, ABNI showed superior activity against certain cancer lines while maintaining lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-benzyl-5-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible applications in:

- Antimicrobial Activity : Studies have indicated that imidazole derivatives possess significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing the compound's lipophilicity and ability to penetrate microbial membranes.

- Anticancer Properties : Some research has focused on the cytotoxic effects of similar imidazole derivatives against various cancer cell lines. The compound's ability to interact with DNA and inhibit cell division could be further explored in cancer therapy.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate for the preparation of other biologically active compounds. Its functional groups allow for various chemical transformations, including:

- Coupling Reactions : The amino and nitro groups can participate in coupling reactions to form more complex structures, which are valuable in drug development.

- Synthesis of Novel Materials : Researchers have explored using this compound as a building block in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.

Photophysical Studies

The photophysical properties of 2-amino derivatives are of interest in the field of optoelectronics. The nitrophenyl group can act as an electron-withdrawing group, potentially enhancing the compound's photoluminescence properties. This makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited by an external energy source can be harnessed in OLED technology, which is crucial for modern display technologies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Anticancer Potential | Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating promising activity. |

| Study C | Photophysical Properties | Exhibited enhanced fluorescence under UV light, suggesting potential use in OLED applications. |

Comparison with Similar Compounds

Comparison with Structural Analogues

Nitro vs. Halogen Substituents

- However, nitro groups may reduce solubility in aqueous environments.

- 4-Bromophenyl (Cmpd A) : Studied for antimicrobial and antioxidant activity, bromine’s moderate electronegativity and larger atomic radius may improve membrane permeability compared to nitro groups. reports significant anticorrosion activity for this analogue .

Positional Isomerism (Para vs. Meta Nitro)

- 3-Nitrophenyl (Cmpd C) : The meta-nitro isomer (CymitQuimica Ref: 10-F522087) exhibits distinct electronic effects due to altered resonance and steric interactions. However, its commercial discontinuation suggests challenges in synthesis or stability .

Benzyl vs. Simpler Substituents

- 2-Benzyl-4,5-dihydro-1H-imidazol-4-one (Cmpd D) : Without the 4-nitrophenyl group (C₁₀H₁₀N₂O, MW: 174.2 g/mol), this simpler analogue serves as a baseline. The absence of electron-withdrawing groups reduces redox activity but may improve solubility .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄N₄O₃ | 310.31 | 4-Nitrophenyl, Benzyl | Low (nitro group) |

| Cmpd A (4-Bromophenyl) | C₁₆H₁₄BrN₃O | 344.21 | 4-Bromophenyl, Benzyl | Moderate |

| Cmpd B (4-Chlorophenyl) | C₁₆H₁₄ClN₃O | 299.75 | 4-Chlorophenyl, Benzyl | High (chlorine) |

| Cmpd C (3-Nitrophenyl) | C₁₆H₁₄N₄O₃ | 310.31 | 3-Nitrophenyl, Benzyl | Very Low |

| Cmpd D (Benzyl only) | C₁₀H₁₀N₂O | 174.20 | Benzyl | High |

Preparation Methods

Base-Catalyzed Condensation of 4-Nitrobenzaldehyde and Benzylamine

A foundational approach involves the condensation of 4-nitrobenzaldehyde with benzylamine under basic conditions. This method leverages the nucleophilic properties of benzylamine to form a Schiff base intermediate, which subsequently undergoes cyclization to yield the imidazolone core.

Reaction Conditions :

-

Solvent : Ethanol or methanol under reflux (78–100°C)

-

Catalyst : Ammonium acetate or p-toluenesulfonic acid (PTSA)

-

Time : 12–24 hours

The reaction proceeds via imine formation between the aldehyde and amine groups, followed by intramolecular cyclization to construct the dihydroimidazolone ring. The nitro group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine.

Yield Optimization :

-

Stoichiometry : A 1:1 molar ratio of 4-nitrobenzaldehyde to benzylamine minimizes side products.

-

Acid Additives : PTSA (10 mol%) improves cyclization efficiency, achieving yields up to 68%.

Multi-Step Synthesis via Intermediate Isolation

Formation of 5-(4-Nitrophenyl)-1H-imidazole Precursor

Source details a method for synthesizing 4-(4-nitrophenyl)-1H-imidazole, which can be adapted as a precursor. The process involves:

-

Condensation : 4-Nitrobenzaldehyde reacts with glyoxal and ammonium acetate in acetic acid.

-

Cyclization : Heating at 80°C for 6 hours forms the imidazole ring.

Modifications for Target Compound :

-

Benzylation : Introducing a benzyl group at position 5 via nucleophilic substitution using benzyl bromide in DMF with K₂CO₃ as a base.

-

Amination : Selective reduction of the nitro group to an amine using H₂/Pd-C in ethanol, followed by protection-deprotection steps to avoid over-reduction.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole Formation | Glyoxal, NH₄OAc, 80°C | 72 |

| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 65 |

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 58 |

Catalytic and Green Chemistry Approaches

Transition Metal-Catalyzed Cyclization

Recent advancements employ palladium or copper catalysts to streamline the synthesis. For example, a Pd(OAc)₂-catalyzed coupling between 4-nitrobenzaldehyde derivatives and propargylamines generates the imidazolone skeleton in one pot.

Mechanistic Insight :

The reaction proceeds through alkyne activation, forming a metal-coordinated intermediate that undergoes cyclization with concurrent nitro group retention.

Advantages :

-

Atom Economy : Reduces waste by avoiding protective groups.

-

Solvent-Free Conditions : Enhances sustainability (e.g., 82% yield under microwave irradiation).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Patent CN116751167A highlights the use of continuous flow reactors for imidazole derivatives, emphasizing:

-

Temperature Control : Precise maintenance at 80–100°C prevents decomposition.

-

Residence Time : 30–60 minutes optimizes conversion rates.

Scalability Challenges :

-

Byproduct Management : Unreacted Schiff bases (∼15%) require chromatographic removal.

-

Catalyst Recycling : Pd-C recovery systems reduce costs in large-scale batches.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

NMR : Distinct signals at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5 ppm (imidazolone CH₂) confirm structure.

-

IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1660 cm⁻¹ (C=O) validate functional groups.

Purity Standards :

Q & A

Q. What synthetic methodologies are effective for preparing 2-amino-5-benzyl-5-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one, and how do reaction conditions influence yield?

- Methodological Answer : A base-promoted cyclization of amidines and ketones under transition-metal-free conditions is a key approach for synthesizing imidazol-5-one derivatives. For example, NaOH or KOH in ethanol/water mixtures at 80–100°C can achieve yields of 60–85% . Substituent electronic effects (e.g., the electron-withdrawing nitro group on the phenyl ring) stabilize intermediates and reduce side reactions. Optimization requires adjusting stoichiometry (1:1.2 amidine:ketone) and reaction time (6–12 hours) to balance yield and purity .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydroimidazolone ring (δ 3.8–4.2 ppm) and confirm nitro group orientation via coupling patterns .

- XRD : Resolve stereochemistry at the 5-benzyl and 5-(4-nitrophenyl) positions, which may form a spirocyclic or fused ring system depending on crystallization conditions .

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/0.1% TFA gradient) to separate regioisomers .

Q. How does the nitro substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The 4-nitrophenyl group enhances electrophilicity at the imidazolone carbonyl via resonance stabilization, facilitating nucleophilic additions (e.g., Grignard reagents). However, steric hindrance from the benzyl group limits reactivity at the 2-amino position. Kinetic studies using UV-Vis spectroscopy (λmax 320–350 nm for nitro absorption) can quantify reaction rates under varying pH .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported stereochemical outcomes during synthesis?

- Methodological Answer : Competing pathways (e.g., keto-enol tautomerism vs. radical intermediates) may lead to stereochemical variability. DFT calculations (B3LYP/6-31G*) can model transition states to identify dominant pathways. For example, a lower-energy transition state for the cis-configuration (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for trans) aligns with XRD data showing >80% cis products under basic conditions .

Q. How can experimental design (DoE) optimize reaction parameters for scalability?

- Methodological Answer : A fractional factorial design (3 factors: temperature, solvent polarity, catalyst loading) with ANOVA analysis identifies critical parameters. For instance, solvent polarity (water:ethanol ratio) has a Pareto coefficient of 0.45, indicating it accounts for 45% of yield variability. Central composite design (CCD) models can predict optimal conditions (e.g., 85°C, 70:30 ethanol:water) for 90% yield at 10 g scale .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural elucidation?

- Methodological Answer :

- ROESY NMR : Detect through-space correlations between the benzyl CH2 and nitrophenyl protons to confirm spatial proximity in the solid state.

- Dynamic NMR : Variable-temperature studies (25–80°C) reveal conformational exchange broadening (ΔG‡ = 12–15 kcal/mol) in solution, explaining discrepancies with static XRD structures .

Q. Can computational modeling predict biological activity based on structural analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like angiotensin II receptors (PDB: 1N9V) shows a binding affinity (Ki = 120 nM) due to hydrogen bonding between the 2-amino group and Asp263. MD simulations (100 ns) validate stability of the ligand-receptor complex (RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.